molecular formula C19H22FN3O3S B2780724 N1-(3-fluoro-4-methylphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946355-98-2

N1-(3-fluoro-4-methylphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No. B2780724
CAS RN: 946355-98-2
M. Wt: 391.46
InChI Key: XAGYPBBGXPHMFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-fluoro-4-methylphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide, also known as Fmoc-protected oxalamide, is a chemical compound commonly used in scientific research. This compound is a derivative of oxalamide, which is a type of amide that has been widely studied for its various applications in the field of chemistry.

Scientific Research Applications

Neurokinin-1 Receptor Antagonists

Compounds with morpholino and fluoro-phenyl groups have been explored for their potential as neurokinin-1 (NK-1) receptor antagonists. These antagonists are significant for their role in managing emesis and depression. For example, Harrison et al. (2001) discussed a water-soluble NK-1 receptor antagonist suitable for intravenous and oral administration, highlighting its efficacy in preclinical tests related to emesis and depression (Harrison et al., 2001).

Anticancer Agents

Riadi et al. (2021) synthesized and evaluated a new quinazolinone-based derivative, displaying potent cytotoxic activity against several human cancer cell lines and inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This suggests potential applications in cancer therapy (Riadi et al., 2021).

KCNQ2 Potassium Channel Openers

Compounds with morpholino groups have also been investigated for their ability to open KCNQ2 potassium channels, which could be beneficial in treating migraine through the reduction of cortical spreading depressions, as demonstrated by Wu et al. (2003) (Wu et al., 2003).

Antibacterial and Antioxidant Activities

Mamatha et al. (2019) explored the synthesis, characterization, and biological activity of a morpholine derivative, showing remarkable anti-tuberculosis activity and superior anti-microbial activity. This study indicates the potential use of similar compounds in developing new antibacterial agents (Mamatha et al., 2019).

Ionic Liquids and Quaternary Salts

N-Alkyl- and N-fluoroalkyl-substituted oxazolidinium- and morpholinium-based quaternary salts and ionic liquids have been synthesized and characterized for their thermal stability and potential applications in various fields, including green chemistry and material science, as discussed by Kim et al. (2004) (Kim et al., 2004).

properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3S/c1-13-2-3-15(10-16(13)20)22-19(25)18(24)21-11-17(14-4-9-27-12-14)23-5-7-26-8-6-23/h2-4,9-10,12,17H,5-8,11H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGYPBBGXPHMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-fluoro-4-methylphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

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